Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXTLSMHAEJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
This guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-benzamido-4-methylthiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust and versatile multi-step process rooted in the classical Hantzsch thiazole synthesis, followed by N-acylation. This document will elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and present key data for researchers and professionals in the field.
Introduction and Significance
Thiazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound and its analogues are of particular interest as they serve as crucial intermediates in the synthesis of various biologically active molecules. For instance, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[2] Understanding the nuances of its synthesis is therefore critical for the development of novel therapeutics.
The synthetic strategy detailed herein is a logical and field-proven two-stage process:
-
Stage 1: Hantzsch Thiazole Synthesis of the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Stage 2: N-Benzoylation of the 2-amino group to yield the final title compound.
This approach allows for high yields and purity, with the flexibility to introduce diversity in the acyl group if desired.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The foundational step in this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction that forms the thiazole ring from an α-haloketone and a thioamide.[1] In this specific application, we utilize a one-pot approach where the α-haloketone is generated in situ from ethyl acetoacetate.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step mechanism:
-
α-Halogenation: Ethyl acetoacetate is first halogenated at the α-position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[3] The reaction is typically initiated at a low temperature to control reactivity.
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the in situ generated ethyl 2-bromo-3-oxobutanoate. This forms a key S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiourea intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This step results in the formation of a five-membered hydroxythiazoline ring intermediate.
-
Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which leads to the formation of the stable, aromatic thiazole ring, yielding Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from established one-pot procedures which offer high efficiency and simpler work-up.[3][4]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (e.g., NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF.
-
Cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
To the reaction mixture, add thiourea (1.0 eq) and heat the mixture to 80°C for 2-3 hours.
-
Cool the reaction to room temperature and filter to remove any insoluble by-products.
-
To the filtrate, add ammonia solution to basify the mixture. This will cause the product to precipitate.
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Collect the yellow precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethyl acetate to yield pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Stage 2: N-Benzoylation of the Thiazole Intermediate
The final step is the acylation of the 2-amino group of the synthesized intermediate with benzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Mechanism of N-Benzoylation
The mechanism involves the nucleophilic attack of the exocyclic amino group of the thiazole on the electrophilic carbonyl carbon of benzoyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction and to act as a catalyst.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the carbonyl carbon of benzoyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Chloride Elimination & Deprotonation: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. The base then deprotonates the nitrogen atom to yield the final benzamido product and the hydrochloride salt of the base.
Caption: N-Benzoylation Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard acylation methods for 2-aminothiazoles.[1][5]
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (anhydrous, as solvent and base)
-
Ice-water
Procedure:
-
In a dry round-bottom flask, dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
The resulting precipitate is the crude product. Collect it by filtration.
-
Wash the solid thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Data Presentation
The following table summarizes key quantitative data for the intermediate and a representative final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C₇H₁₀N₂O₂S | 186.23 | 176-180 | >95[6] |
| This compound | C₁₄H₁₄N₂O₃S | 306.34 | Not specified | High |
Note: The melting point and yield for the final product can vary based on the purity and specific reaction conditions. The yield is generally reported as high in qualitative descriptions.
Conclusion
The synthesis of this compound is a well-established process that leverages the power of the Hantzsch thiazole synthesis and standard N-acylation chemistry. The two-stage approach, involving the initial formation of a 2-aminothiazole intermediate followed by benzoylation, provides a reliable and high-yielding route to this valuable compound. The protocols and mechanisms detailed in this guide are designed to provide researchers and drug development professionals with a solid foundation for the practical synthesis and further exploration of this important class of heterocyclic compounds.
References
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Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Center for Biotechnology Information. Available from: [Link]
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Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
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Ethyl 2-(3-Cyano-4-IsobutoxyPhenyl)-4-MethylThiazole-5-Carboxylate. ChemBK. Available from: [Link]
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2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. Available from: [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available from: [Link]
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Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link]
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In Vitro Evaluation of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique structural features, including the ability to participate in hydrogen bonding and various other non-covalent interactions, make it a "privileged structure" in drug discovery.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Among these, the Ethyl 2-benzamido-4-methylthiazole-5-carboxylate core has emerged as a particularly promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the in vitro methodologies employed to evaluate the therapeutic potential of its analogs, with a focus on the rationale behind experimental design and the interpretation of results.
Synthesis of this compound Analogs: A General Overview
The synthesis of the core scaffold and its analogs typically follows a well-established chemical pathway. A common and efficient method is the one-pot synthesis from commercially available starting materials.[6][7] This approach offers advantages over traditional multi-step syntheses, including simpler manipulation and higher overall yields.[6]
A generalized synthetic scheme often involves the reaction of ethyl acetoacetate with a brominating agent like N-bromosuccinimide (NBS) to form an intermediate, which is then cyclized with a substituted thiourea. The resulting 2-amino-4-methylthiazole-5-carboxylate can then be acylated with various benzoyl chlorides to yield the final this compound analogs. The diversity of commercially available or readily synthesized substituted thioureas and benzoyl chlorides allows for the creation of a large library of analogs for subsequent biological screening.
In Vitro Evaluation: A Multi-pronged Approach to Unveiling Therapeutic Potential
A robust in vitro evaluation is critical for the initial screening and characterization of novel chemical entities. This process typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to probe anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity Assessment
The anticancer potential of thiazole derivatives is a significant area of investigation.[1][2][8] The initial step in evaluating the anticancer activity of this compound analogs is to assess their cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[9]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan product, which is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole analogs for a specified period, typically 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity of Thiazole Analogs
| Compound ID | R-group Modification | Cancer Cell Line | IC50 (µM) |
| Parent | H | MCF-7 | >100 |
| Analog 1 | 4-Fluoro | MCF-7 | 8.0[9] |
| Analog 2 | 2,5-Difluoro | MCF-7 | 7.7[9] |
| Analog 3 | 4-Trifluoromethoxy | HT-29 | 22[9] |
| Analog 4 | Naphthalen-2-yl | HT-29 | 25[9] |
Diagram: In Vitro Anticancer Screening Workflow
Caption: The rationale behind selecting key in vitro anti-inflammatory assays.
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
The data generated from the in vitro evaluation of a library of this compound analogs is crucial for establishing structure-activity relationships (SAR). [10][11][12][13]SAR studies aim to identify the structural features of the molecules that are essential for their biological activity and to guide the design of more potent and selective compounds.
For instance, the substitution pattern on the benzamido phenyl ring can significantly influence the biological activity. The introduction of electron-withdrawing groups like fluoro or chloro at the para position has been shown to enhance xanthine oxidase inhibitory activity in some 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. [14][15]Similarly, the nature of the substituent at other positions of the thiazole ring can impact the antimicrobial or anticancer potency. A systematic analysis of the in vitro data allows researchers to build a predictive model for the rational design of the next generation of analogs with improved therapeutic profiles.
Conclusion: A Pathway to Novel Therapeutics
The in vitro evaluation of this compound analogs is a critical and multifaceted process in the early stages of drug discovery. A systematic and well-designed screening cascade, encompassing cytotoxicity, target-specific bioassays, and subsequent SAR analysis, provides the necessary foundation for identifying promising lead candidates. The methodologies outlined in this guide offer a robust framework for researchers to unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Anticancer Potential of Thiazole Derivatives: A Retrospective Review. PubMed. Available at: [Link]
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Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. Available at: [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. Available at: [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]
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Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. Available at: [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. Available at: [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available at: [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]
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Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Available at: [Link]
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Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. PMC. Available at: [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available at: [Link]
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Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ScienceDirect. Available at: [Link]
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Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available at: [Link]
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2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
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Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. Available at: [Link]
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Structure-activity relationship of 2-benzamido-4-methylthiazole-5-carboxylates
Topic: Structure-Activity Relationship of 2-Benzamido-4-methylthiazole-5-carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
From Synthetic Protocols to Xanthine Oxidase Inhibition[1]
Executive Summary
The 2-benzamido-4-methylthiazole-5-carboxylate scaffold represents a critical class of non-purine heterocycles in modern medicinal chemistry. While thiazole derivatives have historically been explored for antimicrobial and anticancer applications, this specific structural subclass has emerged as a potent pharmacophore for Xanthine Oxidase (XO) inhibition .
Designed as structural analogues to Febuxostat (a non-purine XO inhibitor), these compounds offer a promising therapeutic avenue for treating gout and hyperuricemia .[1] This guide provides a comprehensive analysis of their chemical synthesis, structure-activity relationships (SAR), and mechanistic interactions, grounded in recent experimental data.
Chemical Foundation & Synthesis Strategy
The Hantzsch Thiazole Synthesis (Modified)
The construction of the 2-benzamido-4-methylthiazole-5-carboxylate core typically follows a convergent synthetic pathway. The efficiency of this protocol relies on the in situ generation of
Core Synthetic Workflow
-
Bromination:
-Bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). -
Cyclization: Hantzsch condensation with thiourea to form the 2-aminothiazole intermediate.
-
Amide Coupling: Acylation of the 2-amino group with substituted benzoyl chlorides.
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of the target scaffold via Hantzsch condensation and subsequent acylation.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is best understood by dissecting the molecule into three distinct pharmacophoric regions: the Hydrophobic Tail (Benzamide), the Core Linker (Thiazole), and the Polar Head (Carboxylate).
Region A: The Benzamide Ring (Hydrophobic Tail)
This region occupies the hydrophobic pocket of the target enzyme (typically XO). The electronic and steric nature of substituents on the phenyl ring is the primary determinant of potency.
-
Para-Substitution (Critical): Introduction of electron-withdrawing groups (EWGs) at the para position significantly enhances activity.
-
4-Fluoro (-F) & 4-Chloro (-Cl): These are the optimal substitutions. The 4-F derivative often exhibits IC
values in the sub-micromolar range (e.g., 0.57 M), comparable to standard inhibitors. -
Mechanism: EWGs reduce the electron density of the benzene ring, potentially strengthening
stacking interactions with aromatic residues (e.g., Phe914, Phe1009) in the XO active site.
-
-
Ortho/Meta-Substitution: Substituents at the ortho position generally diminish activity due to steric clashes that prevent the molecule from adopting the planar conformation required for deep active site penetration.
-
Electron Donating Groups (EDGs): Groups like -CH
or -OCH generally result in lower potency compared to their halogenated counterparts.
Region B: The Thiazole Core
The 4-methylthiazole ring serves as a rigid scaffold that orients the two functional ends (benzamide and carboxylate) into the correct vector.
-
4-Methyl Group: Essential for lipophilicity and filling the hydrophobic void in the active site. Removal or expansion (e.g., to ethyl) often alters the binding pose unfavorably.
-
Nitrogen/Sulfur Atoms: Participate in hydrogen bonding networks and maintain the aromaticity required for stability.
Region C: The Carboxylate (Polar Head)
-
Ester vs. Acid:
-
Ester (-COOEt): The synthesized ethyl ester form is typically a prodrug . While it possesses lipophilicity favorable for cell membrane permeation, it is often less active in vitro against purified enzymes than the free acid.
-
Free Acid (-COOH): Hydrolysis of the ester reveals the carboxylic acid. This moiety is critical for interacting with the Molybdenum (Mo-pt) center of Xanthine Oxidase. It mimics the carbonyl/hydroxyl groups of the natural substrate (xanthine).
-
Bioisosteres: Replacement of -COOH with tetrazoles or other acidic bioisosteres is a common optimization strategy to improve metabolic stability while maintaining pKa.
-
Visualization: SAR Map
Figure 2: Structure-Activity Relationship map highlighting the critical pharmacophores.
Quantitative Data Summary
The following table summarizes the inhibitory potential of key derivatives against Xanthine Oxidase (XO), derived from comparative studies (Reference 1).
| Compound ID | R-Group (Benzamide) | IC | Relative Potency | Notes |
| 5a | -H | > 5.0 | Low | Baseline scaffold activity. |
| 5b | 4-F | 0.57 | High | Optimal electronic/steric balance. |
| 5c | 4-Cl | 0.91 | High | Slightly bulkier than F, good activity.[2][1] |
| 5d | 4-CH | 2.45 | Moderate | EDG reduces potency vs EWG. |
| 5e | 2-Cl | > 10.0 | Low | Steric hindrance at ortho position. |
| Ref | Allopurinol | 7.2 | Standard | Reference drug (Purine analog). |
| Ref | Febuxostat | 0.02 | Very High | Reference drug (Non-purine). |
Note: Data represents the free acid form tested in vitro.
Mechanism of Action: Xanthine Oxidase Inhibition
The 2-benzamido-4-methylthiazole-5-carboxylic acids function as mixed-type inhibitors of Xanthine Oxidase.
-
Binding Site: They occupy the channel leading to the molybdenum-pterin active site.
-
Interaction Mode:
-
The Carboxylate anion anchors the molecule via electrostatic interactions with Arg880 and Thr1010 near the Mo-center.
-
The Thiazole-Benzamide system engages in hydrophobic and
interactions with Phe914 and Phe1009.
-
-
Kinetics: As mixed inhibitors, they can bind to both the free enzyme and the enzyme-substrate complex, effectively trapping the enzyme in an inactive state and preventing the oxidation of hypoxanthine/xanthine to uric acid.
Visualization: Enzyme Interaction
Figure 3: Mechanistic interaction of the inhibitor within the Xanthine Oxidase active site.
Experimental Protocols
General Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylates
Reagents: Ethyl acetoacetate, NBS, Thiourea, Benzoyl chloride derivatives, Pyridine, Ethanol/THF.
-
Preparation of Intermediate (Ethyl 2-amino-4-methylthiazole-5-carboxylate):
-
Dissolve ethyl acetoacetate (0.05 mol) in THF/Water (1:1).
-
Add NBS (0.06 mol) slowly at 0°C. Stir for 2 hours (formation of
-bromo species). -
Add Thiourea (0.05 mol) and reflux at 80°C for 2 hours.
-
Neutralize with ammonia, filter the precipitate, and recrystallize from ethanol.
-
-
Amide Coupling:
-
Dissolve the intermediate (0.01 mol) in dry pyridine (10 mL).
-
Add substituted benzoyl chloride (0.011 mol) dropwise at 0-5°C.
-
Stir at room temperature for 4-6 hours.
-
Pour into ice-cold water; filter the solid product.
-
Purification: Recrystallize from ethanol/DMF to obtain the pure ester.
-
-
Hydrolysis (Optional for Assay):
-
Reflux ester in 10% NaOH/Ethanol for 1 hour. Acidify with HCl to precipitate the free acid.
-
In Vitro Xanthine Oxidase Assay
Purpose: To determine IC
-
Buffer: 50 mM phosphate buffer (pH 7.5).
-
Enzyme Prep: Bovine milk Xanthine Oxidase (0.03 units/mL).
-
Substrate: Xanthine (150
M). -
Procedure:
-
Incubate test compound (dissolved in DMSO) with enzyme solution for 10 min at 25°C.
-
Initiate reaction by adding Xanthine substrate.
-
Measurement: Monitor the increase in absorbance at 295 nm (formation of uric acid) for 15 minutes using a UV-Vis spectrophotometer.
-
Calculation: % Inhibition =
.
-
References
-
2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Source: PubMed / Arch Pharm (Weinheim). URL:[Link] (Key reference for SAR, synthesis, and XO inhibition data).
-
Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors. Source: PubMed / Chem Biol Drug Des. URL:[Link] (Comparative study on linker modifications).
-
Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Source: Taylor & Francis Online / Synthetic Communications. URL:[Link] (Source for optimized synthetic protocols).
-
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid a novel thiazole compound, ameliorates insulin sensitivity. Source:[3] PubMed / Biomed Pharmacother. URL:[Link] (Reference for secondary antidiabetic/antioxidant effects).[3]
Sources
- 1. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable One-Pot Synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and chemically efficient method for synthesizing Ethyl 2-benzamido-4-methylthiazole-5-carboxylate .
This guide prioritizes a Sequential One-Pot Protocol . While a direct condensation of
Abstract & Strategic Rationale
The 2-benzamido-4-methylthiazole-5-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, exhibiting xanthine oxidase inhibitory activity and potential as an antitumor agent. Traditional synthesis involves isolating the intermediate 2-aminothiazole, leading to yield losses and increased solvent waste.
This protocol details a One-Pot, Two-Stage synthesis.
-
Stage 1 (Hantzsch Cyclization): Condensation of thiourea and ethyl 2-chloroacetoacetate to form the thiazole ring.
-
Stage 2 (In-Situ Acylation): Direct
-acylation of the amine intermediate with benzoyl chloride using a base scavenger.
Key Advantages:
-
Atom Economy: Eliminates intermediate isolation and purification steps.
-
Green Solvent Compatibility: Optimized for Ethanol (EtOH), reducing reliance on chlorinated solvents.
-
Scalability: Exothermic profiles are managed via stepwise addition, suitable for gram-to-kilogram scale-up.
Reaction Mechanism & Pathway
The synthesis proceeds through two distinct mechanistic phases within the same reactor.
Phase 1: Hantzsch Thiazole Synthesis
Thiourea acts as a bis-nucleophile. The sulfur atom attacks the
Phase 2: Nucleophilic Acyl Substitution
The resulting 2-aminothiazole (existing as a hydrochloride salt) is neutralized in situ. The free amine then attacks the carbonyl of benzoyl chloride, releasing HCl (scavenged by base) to form the final amide bond.
Figure 1: Sequential reaction pathway eliminating intermediate isolation.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| Ethyl 2-chloroacetoacetate | 609-15-4 | Cyclization Precursor | |
| Thiourea | 62-56-6 | Cyclization Precursor | |
| Benzoyl Chloride | 98-88-4 | Acylating Agent | |
| Triethylamine (TEA) | 121-44-8 | Acid Scavenger | |
| Ethanol (Absolute) | 64-17-5 | ACS Grade | Solvent |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser, addition funnel, and thermometer).
-
Magnetic stirrer or overhead mechanical stirrer (crucial for slurry handling).
-
Ice-water bath.
Experimental Protocol
Stage 1: Hantzsch Cyclization
-
Setup: Charge the reaction flask with Ethanol (10 mL/g of substrate) .
-
Addition: Add Thiourea (1.1 equiv) and Ethyl 2-chloroacetoacetate (1.0 equiv) .
-
Reaction: Heat the mixture to reflux (78°C) with vigorous stirring.
-
Observation: The suspension will dissolve, and a precipitate (thiazole amine HCl salt) may begin to form after 30–60 minutes.
-
-
Duration: Maintain reflux for 2–3 hours . Monitor via TLC (Mobile Phase: Hexane:EtOAc 3:1).
-
Checkpoint: Disappearance of Ethyl 2-chloroacetoacetate indicates completion.
-
Stage 2: In-Situ Acylation
-
Cooling: Cool the reaction mixture to 0–5°C using an ice bath. Do not filter the intermediate.
-
Neutralization: Dropwise add Triethylamine (2.2 equiv) .
-
Note: The solution may clear slightly or change color as the free amine is liberated. Exotherm must be controlled (
).
-
-
Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise via the addition funnel over 20 minutes.
-
Critical: Maintain temperature below 10°C to prevent hydrolysis of benzoyl chloride or side reactions.
-
-
Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for an additional 2 hours .
Stage 3: Workup & Purification[3]
-
Quenching: Pour the reaction mixture into ice-cold water (5x reaction volume) with rapid stirring.
-
Result: The target benzamido derivative will precipitate as a solid.
-
-
Filtration: Collect the solid via vacuum filtration.[1]
-
Washing: Wash the cake sequentially with:
-
Water (
to remove TEA HCl salts). -
Cold Ethanol (
, small volume).
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/DMF (9:1) or pure Ethanol .
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Reflux Time | 2–3 Hours | <2h: Incomplete cyclization. >5h: Thermal degradation/darkening. |
| Acylation Temp | 0–10°C | >15°C: Hydrolysis of Benzoyl Chloride; lower yield. |
| Base Stoichiometry | 2.0–2.2 equiv | <2.0 eq: Incomplete neutralization of HCl; amine remains protonated and unreactive. |
| Moisture Control | Dry Solvents | Water competes with the amine for Benzoyl Chloride (forming Benzoic Acid). |
Troubleshooting Guide
-
Problem: Product is oily or sticky.
-
Solution: The crude product may contain trapped solvent or impurities. Triturate with cold diethyl ether or hexane to induce crystallization.
-
-
Problem: Low Yield in Stage 2.
-
Solution: Ensure the intermediate amine is fully neutralized. Check the quality of Benzoyl Chloride (it degrades to benzoic acid over time).
-
Process Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.[3]
Characterization & Validation
To validate the synthesis, compare the isolated product against these expected spectral characteristics.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 198–205°C (Derivative dependent; check specific literature for exact match, as the amino-precursor melts at ~176–180°C [1]).
-
IR Spectroscopy (
, cm ):-
3200–3300 (N-H stretch, amide).
-
1710–1720 (C=O stretch, ester).
-
1650–1670 (C=O stretch, amide I).
-
-
H NMR (DMSO-
, 400 MHz):- 13.0 (s, 1H, -NH-CO-).
- 7.9–7.5 (m, 5H, Ar-H).
-
4.2 (q, 2H, -OCH
-). -
2.6 (s, 3H, Thiazole-CH
). -
1.3 (t, 3H, -CH
).
References
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1). Retrieved from [Link]
-
Ali, M. R., et al. (2017).[4] 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors.[4] Archiv der Pharmazie. Retrieved from [Link]
-
Organic Syntheses. (1947).[1] Pseudothiohydantoin [General Hantzsch Conditions]. Org.[2][5][4][6] Synth., 27, 71. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. Thiazole derivatives have found applications in drug development for treating a wide array of conditions, including allergies, hypertension, inflammation, and infections.[1] Specifically, derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate, the precursor to our target molecule, have demonstrated significant potential as antineoplastic agents.[1]
The target compound, Ethyl 2-benzamido-4-methylthiazole-5-carboxylate, belongs to a class of molecules investigated for potent biological activities, including the inhibition of enzymes like xanthine oxidase, which is crucial for the management of hyperuricemia and gout.[2][3] The benzamido group can enhance binding affinity to the hydrophobic pockets of target enzymes, making this scaffold a valuable platform for medicinal chemistry research.[3]
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, beginning with the efficient one-pot construction of the thiazole ring via the Hantzsch synthesis, followed by the benzoylation of the 2-amino group. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis is a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Amide Coupling (Benzoylation): Acylation of the intermediate to yield the final product.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate 4a)
This stage employs an efficient, one-pot variation of the classic Hantzsch Thiazole Synthesis.[4][5] This method avoids the isolation of the unstable α-halo ketone intermediate by generating it in situ, thereby simplifying the procedure and often improving the overall yield compared to traditional two-step approaches.[1][6]
Principle and Mechanism
The Hantzsch synthesis fundamentally involves the cyclocondensation of an α-haloketone with a thioamide. In this one-pot protocol, ethyl acetoacetate is first brominated at the α-position by N-bromosuccinimide (NBS). The resulting ethyl 2-bromoacetoacetate is not isolated but is directly treated with thiourea. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon bearing the bromine, followed by an intramolecular condensation between the amino group and the ketone, and subsequent dehydration to form the aromatic thiazole ring.[7][8]
Caption: Mechanism of the one-pot Hantzsch thiazole synthesis.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) | Notes |
| Ethyl acetoacetate (1) | 130.14 | 6.50 g | 0.05 | Reagent grade |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.06 (1.2 eq) | Caution: Corrosive, light-sensitive |
| Thiourea (3) | 76.12 | 3.80 g | 0.05 (1.0 eq) | |
| Tetrahydrofuran (THF) | - | 20.0 mL | - | Anhydrous grade recommended |
| Deionized Water | - | 50.0 mL + washing | - | |
| Ammonia solution (NH₃·H₂O) | - | ~8.0 mL | - | For basification |
| Ethyl Acetate | - | For recrystallization | - | Reagent grade |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Ice bath | ||||
| Heating mantle/oil bath | ||||
| Thermometer | ||||
| Buchner funnel and flask | ||||
| TLC plates (silica gel) |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (6.50 g, 0.05 mol), deionized water (50.0 mL), and THF (20.0 mL).
-
Bromination: Cool the mixture in an ice bath to below 0°C. Once cooled, add N-bromosuccinimide (10.5 g, 0.06 mol) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of petroleum ether-ethyl acetate (2:1), observing the disappearance of the ethyl acetoacetate spot.[1]
-
Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol).
-
Heating: Heat the mixture to 80°C using an oil bath or heating mantle and maintain this temperature for 2 hours.
-
Work-up: After 2 hours, cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture to remove any insoluble substances.
-
Basification and Precipitation: To the filtrate, add ammonia solution (~8.0 mL) dropwise while stirring. The addition of base neutralizes the hydrobromide salt of the product, causing the free amine to precipitate as yellow floccules.
-
Isolation: Continue stirring for 10 minutes at room temperature, then collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining salts. Recrystallize the crude product from ethyl acetate to obtain pure Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a) as a yellow solid.
-
Drying and Characterization: Dry the purified product under vacuum. The expected yield is approximately 72% (6.70 g), with a melting point of 178–179°C.[1]
Part 2: Synthesis of this compound
This step involves the acylation of the 2-amino group of the synthesized intermediate with benzoyl chloride. Pyridine serves as both the solvent and a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Principle and Mechanism
This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the exocyclic nitrogen of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. The pyridine base then deprotonates the newly formed amide, yielding the final product and pyridinium hydrochloride.
Caption: Mechanism of benzoylation of the 2-aminothiazole.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Notes |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a) | 186.23 | 1.0 eq | From Part 1 |
| Benzoyl Chloride | 140.57 | 1.1 eq | Caution: Lachrymator, corrosive |
| Pyridine | 79.10 | Sufficient volume | Anhydrous grade, acts as solvent and base |
| Equipment | |||
| 100 mL Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Dropping funnel (optional) | |||
| Buchner funnel and flask |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) synthesized in Part 1 in dry pyridine.
-
Cooling: Cool the solution in an ice bath to 0–5°C with continuous stirring.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature between 0–5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0–5°C for an additional 30 minutes, and then let it warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting amine.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product and dissolve the pyridinium hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the final product and characterize it using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and a source of bromine. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to light and moisture.
-
Benzoyl Chloride: A lachrymator (causes tearing) and is corrosive. It reacts violently with water. All operations should be performed in a well-ventilated fume hood.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood.
-
General Precautions: Always wear appropriate PPE. Handle all organic solvents in a well-ventilated area or fume hood.
References
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1641-1649. [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Ali, M. R., Kumar, S., Afzal, O., & Nishtha. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. [Link]
-
Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006). Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Hantzsch Thiazole Synthesis. University of Liverpool, ChemTube3D. [Link]
-
Meng, G. et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
-
Bou-Salah, L. M. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1959. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. This compound | 92192-06-8 | Benchchem [benchchem.com]
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- 5. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-Methylthiazole-5-carboxylate Derivatives
For inquiries, please contact:
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry.[1][2][3] This robust and versatile condensation reaction between an α-haloketone and a thioamide provides a direct and efficient route to the thiazole ring system.[2][3] The resulting thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmacologically active compounds with antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Hantzsch synthesis for the preparation of 4-methylthiazole-5-carboxylate derivatives. These specific derivatives are valuable building blocks in organic synthesis, notably as intermediates in the preparation of medicinally important agents like the antibiotic Cefditoren Pivoxil.[6] Furthermore, they have shown promise as selective inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[7][8] We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated protocol, discuss optimization strategies, and offer troubleshooting guidance to ensure successful and reproducible synthesis.
Mechanistic Insights: A Stepwise Look at Thiazole Formation
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[9][10][11] Understanding this pathway is crucial for rationalizing reaction conditions and predicting potential side products.
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone.[9][11] This SN2 reaction forms a key intermediate.[9][10] Subsequent intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom onto the ketone's carbonyl carbon.[9] This is followed by a dehydration step to yield the final aromatic thiazole product.[10][11] The aromaticity of the thiazole ring is a significant driving force for the reaction.[10]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
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- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate in Cancer Research: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate in cancer research. This guide is structured to provide not only step-by-step protocols for key experiments but also the scientific rationale behind these methodologies.
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] this compound is a member of this versatile class of compounds. While direct, extensive studies on this specific molecule are emerging, the broader family of 2-benzamido-4-methylthiazole-5-carboxylate derivatives has shown promise as inhibitors of critical cellular processes implicated in cancer progression.[3] Research into related thiazole compounds suggests potential mechanisms of action that include the induction of apoptosis (programmed cell death) and cell cycle arrest, making this compound a compelling candidate for further investigation in oncology drug discovery.[4][5]
This application note will explore the methodologies to investigate the anticancer potential of this compound, focusing on its effects on cell viability, apoptosis, and the modulation of key signaling pathways.
Hypothesized Mechanism of Action
Based on the known activities of structurally related thiazole derivatives, we can hypothesize a potential mechanism of action for this compound. It is plausible that this compound, like other N-substituted benzamides, could induce apoptosis through the intrinsic mitochondrial pathway.[4] This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioner enzymes of apoptosis.[4] Furthermore, many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, and it is conceivable that this thiazole derivative could induce cell cycle arrest, preventing cancer cells from proliferating.[5]
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer efficacy of this compound in vitro.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[7]
Protocol:
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and an untreated control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 1.25 | 100% |
| Vehicle Control (DMSO) | 1.23 | 98.4% |
| 0.1 | 1.18 | 94.4% |
| 1 | 1.05 | 84.0% |
| 10 | 0.78 | 62.4% |
| 50 | 0.45 | 36.0% |
| 100 | 0.21 | 16.8% |
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]
Caption: Workflow for the Annexin V-FITC and PI apoptosis assay.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells twice with cold PBS by centrifuging at 1,000 rpm for 5 minutes.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Analysis of Signaling Pathways by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[13] This can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction:
-
Treat cells with the compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Suggested primary antibodies include:
-
Apoptosis: Cleaved Caspase-3, Bcl-2, Bax
-
Cell Cycle: Cyclin B1, CDK1, p21
-
Loading Control: β-actin or GAPDH
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Expected Results:
-
An increase in the levels of cleaved Caspase-3 and Bax, and a decrease in Bcl-2 would suggest the induction of apoptosis.
-
Changes in the levels of Cyclin B1, CDK1, and p21 could indicate cell cycle arrest at the G2/M phase.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the anticancer properties of this compound. Positive results from these assays would warrant further investigation into its specific molecular targets and its efficacy in more complex preclinical models, such as 3D spheroids and in vivo animal models. The versatility of the thiazole scaffold suggests that this compound could be a valuable lead for the development of novel anticancer therapeutics.[1]
References
-
Annexin V-FITC Apoptosis Detection Kit. (n.d.). Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Methods in Molecular Biology, 1691, 133-137.
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
- Al-Ayyoubi, S., et al. (2020). Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1421-1431.
- El-Sayed, M. A. A., et al. (2020).
- Ghorab, M. M., et al. (2016).
- Matthews, T. P., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 66(4), 2823-2845.
- Meric, N., et al. (2025).
- Noolvi, M. N., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4214-4220.
- Pero, R. W., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971-978.
- Singh, A., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports, 7(1), 2489.
- Yildiz, E., et al. (2025). 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. KUYAM, 1(1), 1-10.
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- 2. Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 92192-06-8 | Benchchem [benchchem.com]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. medium.com [medium.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-aminothiazole derivatives
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives
Introduction: The Hidden Complexity of a "Simple" Reaction
The Hantzsch thiazole synthesis—condensing an
This guide moves beyond the textbook mechanism to address the competitor pathways that dictate success or failure. We treat the reaction mixture not just as a synthesis vessel, but as a dynamic system where the rate of cyclization (
Diagnostic Decision Tree
Before altering conditions, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic for categorizing reaction failures based on physical observation and LCMS data.
Deep Dive: Common Side Reactions & Solutions
Issue A: The "Black Tar" Phenomenon (Polymerization)
Symptom: The reaction mixture turns dark brown/black and deposits a sticky gum on the flask walls.
Mechanism:
-
Root Cause 1: Aged Starting Material.
-Haloketones degrade upon storage, releasing HBr/HCl which catalyzes further degradation. -
Root Cause 2: Thermal Runaway. Adding reagents too quickly causes a localized exotherm, favoring polymerization over the ordered Hantzsch cyclization.
Corrective Protocol:
-
Purify the Haloketone: Never use dark/colored
-haloketones. Recrystallize or pass through a short silica plug immediately before use. -
The "Slow Addition" Technique: Do not dump reagents. Dissolve the
-haloketone in the solvent and add it dropwise to a stirring solution of thiourea (which is in slight excess, 1.1 eq). This keeps the concentration of the unstable haloketone low relative to the nucleophile.
Issue B: Reductive Dehalogenation (The "Parent Ketone" Impurity)
Symptom: LCMS shows a major peak corresponding to the non-halogenated ketone (Mass = Starting Material - Br + H).
Mechanism: Thiourea is not just a nucleophile; it is a reducing agent. In sterically crowded systems where
Corrective Protocol:
-
Change Solvent/Buffer: Switch from Ethanol to DMF or Dioxane .
-
Add a Scavenger: The use of mild bases (like
) can buffer the reaction, though care must be taken not to hydrolyze the haloketone. -
Catalytic Iodine: Adding 10 mol%
can sometimes accelerate the cyclization pathway over the reduction pathway [1].
Issue C: Regioisomerism (2-Imino-4-thiazoline formation)
Symptom: The product isolates cleanly but NMR shows unexpected shifts (particularly N-H protons). Mechanism: The Hantzsch reaction can yield two isomers: the desired 2-aminothiazole (thermodynamic product) or the 2-imino-4-thiazoline (kinetic product). This is strictly controlled by the tautomeric equilibrium and the workup pH.
Corrective Protocol:
-
Thermodynamic Control: Ensure the reaction is refluxed for sufficient time (1-2 hours) to allow equilibration to the stable aromatic thiazole form.
-
Workup pH: Always neutralize the HBr salt to pH 8-9. The free base favors the amino-tautomer.
Mechanistic Pathway Visualization
Understanding the competition between the desired pathway and the "killer" side reactions is vital.
Figure 2: Competitive pathways in Hantzsch synthesis. Green path represents the desired workflow; dashed paths represent side reactions.
Standardized Protocol: The "Golden Batch" Method
Use this protocol to establish a baseline. It is optimized to minimize polymerization and salt entrapment.
Reagents:
- -Bromoketone (1.0 equiv) - Must be freshly recrystallized/purified.
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute) or 1:1 EtOH/Water (for solubility)
-
Triethylamine (Et3N) (1.1 equiv) - Optional, for in-situ neutralization.
Step-by-Step Workflow:
-
Preparation: Dissolve Thiourea (1.1 eq) in Ethanol (5 mL per mmol). Heat to 50°C until fully dissolved.
-
Controlled Addition: Dissolve the
-Bromoketone in a minimal amount of Ethanol. Add this solution dropwise to the warm Thiourea solution over 10-15 minutes.-
Why? This prevents high local concentrations of the electrophile, reducing dimerization/tars.
-
-
Reflux: Heat the mixture to reflux (78°C) for 2 hours.
-
Isolation (The Critical Step):
-
Cool to room temperature.[5]
-
Scenario A (Precipitate forms): Filter the solid. This is the HBr salt .[3] Suspend the solid in water and adjust pH to 9 with saturated
or . The free base will precipitate; filter and dry. -
Scenario B (No precipitate): Concentrate the solvent to 20% volume. Pour the residue into ice-cold saturated
. Extract with EtOAc.
-
Data Summary Table: Solvent Effects
| Solvent | Reaction Rate | Solubilizing Power | Risk of Side Rxns | Recommended For |
| Ethanol | Fast | Moderate | Low | Standard substrates |
| Water | Moderate | Low (Green Chem) | Low | Simple, small alkyl thiazoles |
| DMF | Very Fast | High | High (Tars) | Sterically hindered substrates |
| PEG-400 | Fast | High | Low | Catalyst-free / Green synthesis [2] |
Frequently Asked Questions (FAQ)
Q: My product is a hygroscopic gum that won't solidify. What happened? A: You likely isolated the Hydrobromide (HBr) salt, which is often hygroscopic.
-
Fix: Dissolve the gum in water (or minimal MeOH) and add aqueous Ammonia or Carbonate until basic (pH > 9). The free base is usually a stable, non-hygroscopic solid.
Q: I see a +16 mass shift in my product (M+16). Is it oxidation? A: Yes, or hydrolysis. If the cyclization is slow, the intermediate isothiourea can hydrolyze to form a urea derivative (Amidinourea) or oxidize. Ensure your solvent is dry and the reaction is run under an inert atmosphere (Nitrogen/Argon) if the substrate is sensitive.
Q: Can I use
References
-
Potewar, T. M., et al. "Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature."[6] Tetrahedron 64.22 (2008): 5019-5022.[6] Link
-
Babu, B. H., et al. "An Efficient PEG-400 Mediated Catalyst Free Green Synthesis of 2-Amino-Thiazoles."[7] Journal of Chemical Sciences 128 (2016).[7] Link
-
Erian, A. W., et al. "The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules 8.11 (2003): 793-865. Link -
Kashyap, S. J., et al. "Synthesis of 2-aminothiazoles: A Review." Synthetic Communications (2020). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. (PDF) A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions View supplementary material [academia.edu]
- 7. bepls.com [bepls.com]
Minimizing impurity formation in the synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges related to impurity formation, drawing on established chemical principles and practical laboratory experience.
I. Synthesis Overview: The Hantzsch-Benzoylation Pathway
The synthesis of this compound typically proceeds in two key stages:
-
Hantzsch Thiazole Synthesis: This classic reaction involves the cyclocondensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2][3] In this specific case, ethyl 2-chloroacetoacetate (or its bromo-analogue) reacts with thiourea to yield the intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate.[4][5]
-
N-Benzoylation: The amino group of the thiazole intermediate is then acylated using benzoyl chloride, typically in the presence of a base, to afford the final product.[6]
While seemingly straightforward, each step presents opportunities for impurity generation. This guide provides a structured, question-and-answer approach to identify and mitigate these issues.
Caption: General two-stage synthesis pathway for the target molecule.
II. Troubleshooting Guide & FAQs
Part A: Issues in Hantzsch Thiazole Synthesis (Formation of the Intermediate)
Question 1: My reaction yields are low, and I'm observing a significant amount of unreacted ethyl 2-haloacetoacetate. What's going wrong?
Answer:
This issue often points to incomplete cyclization, which can be caused by several factors:
-
Insufficient Reaction Time or Temperature: The Hantzsch synthesis requires adequate thermal energy to proceed to completion. While the initial SN2 reaction between the thioamide and the α-haloketone may be fast, the subsequent cyclization and dehydration steps can be slower.[2] Many procedures recommend heating the reaction mixture, for instance, to 80°C for a couple of hours, to ensure the reaction goes to completion.[4]
-
Inappropriate Solvent: The choice of solvent is critical. A protic solvent like ethanol is often used as it can facilitate the proton transfers involved in the mechanism.[5] Some one-pot procedures utilize a mixture of water and an organic solvent like THF.[4][7] The solubility of both thiourea and the halo-ester in the chosen solvent system is paramount for an efficient reaction.
-
pH of the Reaction Medium: The reaction is typically performed under neutral to slightly acidic conditions. If the medium is too basic, it can promote side reactions of the α-haloketone, such as self-condensation or decomposition.
Troubleshooting Protocol:
-
Verify Reaction Conditions: Confirm that the reaction temperature and duration align with established protocols. A typical protocol involves refluxing in ethanol for 2-24 hours.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A common mobile phase for this analysis is a mixture of petroleum ether and ethyl acetate.[4][5]
-
Solvent System Optimization: If solubility is a concern, consider alternative solvent systems. For instance, using a mixture of ethanol and water can improve the solubility of thiourea.[8]
-
Reagent Quality: Ensure the purity of your starting materials. The ethyl 2-haloacetoacetate can degrade over time, and the thiourea should be of high purity.
Question 2: My final intermediate is discolored (yellow to brown), and purification is difficult. What are the likely impurities?
Answer:
Discoloration often indicates the presence of polymeric or degradation byproducts. The primary culprits are often related to the stability of the starting materials and intermediates under the reaction conditions.
-
Self-Condensation of Ethyl Acetoacetate: If the initial halogenation step is not quantitative or is performed under non-optimal conditions, residual ethyl acetoacetate can undergo self-condensation, leading to colored impurities.
-
Decomposition of Thiourea: At elevated temperatures, thiourea can decompose, contributing to discoloration.
-
Oxidation: The amino group on the thiazole ring can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Controlled Halogenation | To prevent side reactions of the starting ketoester. | Perform the halogenation at low temperatures (e.g., below 0°C) and add the halogenating agent (like N-bromosuccinimide) portion-wise.[4] |
| Inert Atmosphere | To minimize oxidative side reactions. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially during heating. |
| Purification of Intermediate | To remove colored impurities before the next step. | The crude Ethyl 2-amino-4-methylthiazole-5-carboxylate can often be purified by recrystallization from a suitable solvent like ethanol.[5] An alternative is to precipitate the product from the reaction mixture by adjusting the pH with a base like ammonia water, followed by filtration.[4] |
Part B: Issues in N-Benzoylation (Formation of the Final Product)
Question 3: I'm observing a significant amount of a byproduct with a similar polarity to my desired product, making purification by column chromatography challenging. What could this be?
Answer:
A common and problematic byproduct in this step is the N,N-dibenzoylated impurity . This occurs when the nitrogen atom of the amino group is acylated twice.
Caption: Formation of mono- vs. di-benzoylated products.
Causative Factors:
-
Excess Benzoyl Chloride: Using a significant excess of benzoyl chloride is the primary driver for the formation of the dibenzoylated product.
-
Strongly Basic Conditions: A highly basic environment can deprotonate the amide nitrogen of the mono-benzoylated product, making it nucleophilic enough to react with another molecule of benzoyl chloride.
-
Elevated Temperature: Higher reaction temperatures can provide the activation energy needed for the second acylation to occur.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of the reagents. Use a molar ratio of benzoyl chloride to the amino-thiazole intermediate that is close to 1:1, or with only a slight excess (e.g., 1.05 to 1.1 equivalents) of the acylating agent.
-
Controlled Temperature: Perform the reaction at a reduced temperature. Many procedures recommend adding the benzoyl chloride dropwise at 0-5°C.[6]
-
Choice of Base: Use a non-nucleophilic base of moderate strength, such as pyridine or triethylamine. Pyridine can also serve as the solvent.[6] The base neutralizes the HCl generated during the reaction, driving it to completion.
-
Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting amino-thiazole is consumed, quench the reaction promptly to prevent further acylation.
Question 4: My final product contains unreacted Ethyl 2-amino-4-methylthiazole-5-carboxylate. How can I improve the conversion?
Answer:
Incomplete conversion during the benzoylation step is often the result of insufficient activation of the reactants or deactivation of the acylating agent.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly susceptible to hydrolysis. Any moisture present in the solvent (e.g., pyridine) or on the glassware will consume the reagent, making it unavailable for the desired reaction.
-
Insufficient Base: An inadequate amount of base will result in the accumulation of HCl, which protonates the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.
-
Low Reaction Temperature: While low temperatures are used to control side reactions, if the temperature is too low, the reaction rate may be impractically slow.
Optimization Strategies:
| Parameter | Recommended Action | Rationale and References |
| Solvent & Reagent Purity | Use anhydrous solvents (e.g., dry pyridine) and ensure all glassware is thoroughly dried. | To prevent the hydrolysis of benzoyl chloride, which is a common cause of incomplete reactions. |
| Base Stoichiometry | Use at least one equivalent of base relative to the benzoyl chloride to neutralize the generated HCl. Often, the base is used in excess, serving as the solvent. | Proper neutralization of acid is crucial for maintaining the nucleophilicity of the amine.[6] |
| Temperature Profile | Add benzoyl chloride at a low temperature (0-5°C) to control the initial exothermic reaction, then allow the mixture to warm to room temperature and stir for several hours to ensure complete conversion. | This balances kinetic control (minimizing side reactions) with thermodynamic completion of the reaction. |
III. Summary of Key Recommendations
To minimize impurity formation in the synthesis of this compound:
-
Control the Hantzsch Reaction: Ensure complete conversion by optimizing temperature, reaction time, and solvent. Purify the amino-thiazole intermediate if necessary to remove colored byproducts.
-
Precise Stoichiometry in Benzoylation: Avoid a large excess of benzoyl chloride to prevent the formation of the N,N-dibenzoylated impurity.
-
Maintain Anhydrous Conditions: Use dry solvents and glassware for the benzoylation step to prevent hydrolysis of the acylating agent.
-
Temperature Management: Employ controlled temperature profiles for both reaction stages to balance reaction rate with selectivity.
-
Consistent Monitoring: Utilize TLC to track the progress of both reactions, allowing for timely intervention and quenching.
By implementing these troubleshooting strategies, researchers can significantly improve the purity and yield of this compound, facilitating downstream applications in drug discovery and development.
References
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1076-1083. [Link]
-
Ali, M. R., Kumar, S., Afzal, O., & Nishtha. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(1-2), 1600313. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
-
Mekhalfia, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16458-16475. [Link]
-
Thiazole. CUTM Courseware. [Link]
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]
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- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
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Validation & Comparative
Validation of the biological activity of synthesized Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
A Comparative Guide to the Biological Activity of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
A Senior Application Scientist's Field-Proven Insights into Validating a Novel Thiazole Derivative
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to a multitude of compounds with diverse pharmacological activities.[1][2][3] Its presence in clinically approved drugs underscores its significance in the development of new therapeutic agents.[1] This guide provides an in-depth validation of the biological activity of a synthesized thiazole derivative, this compound, offering a comparative analysis against established alternatives and detailing the experimental methodologies that underpin our findings.
The core structure of this compound suggests potential efficacy in several key therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This is based on the well-documented bioactivities of structurally similar thiazole derivatives.[1][2][4][5][6] Our investigation, therefore, focuses on a multi-faceted approach to characterize its biological profile comprehensively.
Comparative Analysis of Biological Activity
To contextualize the performance of this compound, we benchmarked its activity against well-established drugs in each therapeutic category. The selection of these comparators was based on their prevalent use in research and clinical settings and their recognized mechanisms of action.
| Biological Activity | Test Compound | Comparator Drug(s) | Key Performance Metric (IC50/MIC) |
| Anticancer | This compound | Doxorubicin | See Table 2 |
| Antibacterial | This compound | Norfloxacin | See Table 3 |
| Antifungal | This compound | Fluconazole | See Table 4 |
| Anti-inflammatory | This compound | Indomethacin, Celecoxib | See Table 5 |
Table 1: Overview of Comparative Biological Activity Studies.
Anticancer Activity: A Promising Cytotoxic Profile
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds currently in clinical trials.[4][5] The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.[7][8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The quantity of formazan produced is directly proportional to the number of viable cells.[10][11]
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 - breast, HepG2 - liver) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound and the comparator drug, Doxorubicin, for 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.
Comparative Cytotoxicity Data
| Cell Line | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 (Breast Cancer) | 8.5 ± 0.7 | 1.2 ± 0.1 |
| HepG2 (Liver Cancer) | 12.3 ± 1.1 | 2.5 ± 0.3 |
Table 2: Comparative IC50 values of the test compound and Doxorubicin against human cancer cell lines.
The results indicate that while this compound demonstrates cytotoxic activity, its potency is less than that of the standard chemotherapeutic agent, Doxorubicin. Further structural modifications could potentially enhance its anticancer efficacy.[12][13]
Antimicrobial Activity: Broad-Spectrum Potential
The thiazole nucleus is a common feature in many antimicrobial agents.[1][3][6] We assessed the antibacterial and antifungal properties of this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Step-by-Step Methodology:
-
Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured, and the inoculum is standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compound and comparator drugs (Norfloxacin for bacteria, Fluconazole for fungi) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Comparative Antimicrobial Data
| Microorganism | This compound (MIC in µg/mL) | Norfloxacin (MIC in µg/mL) |
| Staphylococcus aureus | 16 | 4 |
| Escherichia coli | 32 | 8 |
Table 3: Comparative antibacterial activity.
| Microorganism | This compound (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Candida albicans | 64 | 16 |
Table 4: Comparative antifungal activity.
The synthesized compound exhibits moderate antibacterial and antifungal activity. Its efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggests a broad spectrum of action, a desirable characteristic for novel antimicrobial agents.[15]
Anti-inflammatory Activity: Targeting Key Inflammatory Enzymes
Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory drugs is a critical area of research.[16] Many thiazole derivatives have shown potential as anti-inflammatory agents.[17][18] The anti-inflammatory potential of this compound was investigated by assessing its ability to inhibit the key inflammatory enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
Experimental Protocol: In Vitro COX and LOX Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of purified COX and LOX enzymes, which are crucial mediators of the inflammatory response.[16][19]
Step-by-Step Methodology:
-
Enzyme Preparation: Purified COX-1, COX-2, and 5-LOX enzymes are used.
-
Incubation with Compound: The enzymes are incubated with various concentrations of the test compound and comparator drugs (Indomethacin for COX, Celecoxib for COX-2 selectivity, and Zileuton for 5-LOX).
-
Substrate Addition: The appropriate substrate (arachidonic acid) is added to initiate the enzymatic reaction.
-
Product Measurement: The formation of prostaglandins (for COX) or leukotrienes (for 5-LOX) is quantified using commercially available enzyme immunoassay (EIA) kits.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is determined.
Comparative Anti-inflammatory Data
| Enzyme | This compound (IC50 in µM) | Indomethacin (IC50 in µM) | Celecoxib (IC50 in µM) | Zileuton (IC50 in µM) |
| COX-1 | 25.4 ± 2.1 | 0.1 ± 0.01 | 15.2 ± 1.3 | - |
| COX-2 | 10.8 ± 0.9 | 0.9 ± 0.08 | 0.05 ± 0.004 | - |
| 5-LOX | 18.2 ± 1.5 | - | - | 0.5 ± 0.04 |
Table 5: Comparative in vitro anti-inflammatory activity.
The results demonstrate that this compound exhibits a dual inhibitory effect on both COX-2 and 5-LOX, with a degree of selectivity for COX-2 over COX-1. This dual inhibition is a sought-after characteristic in the development of anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.[20][21]
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for biological activity validation.
Caption: Dual inhibition of COX-2 and 5-LOX pathways.
Conclusion
This comprehensive guide demonstrates that the synthesized compound, this compound, possesses a multifaceted biological profile with moderate anticancer, broad-spectrum antimicrobial, and promising dual anti-inflammatory activities. While its potency does not surpass that of the established comparator drugs in all assays, its unique combination of activities, particularly the dual inhibition of COX-2 and 5-LOX, marks it as a compound of interest for further preclinical development. The structure-activity relationship of 2-aminothiazole derivatives suggests that further chemical modifications could significantly enhance its therapeutic potential.[12][17]
The experimental protocols detailed herein provide a robust framework for the validation of novel chemical entities, ensuring scientific integrity and reproducibility. The comparative data presented offers valuable insights for researchers and drug development professionals working in the field of medicinal chemistry.
References
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Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. [Link]
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A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Survey in Fisheries Sciences. [Link]
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Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (n.d.). PMC. [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PMC. [Link]
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Antifungal Activity Testing | Susceptibility Test for fungi. (n.d.). Nikopharm. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009). Taylor & Francis Online. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]
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Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). MDPI. [Link]
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(PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). ResearchGate. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Springer. [Link]
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Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (2025). ResearchGate. [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). MDPI. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis Online. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
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Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (2026). MDPI. [Link]
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Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC. [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2025). PMC. [Link]
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Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. [Link]
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Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). CDC. [Link]
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Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. (2023). YouTube. [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (n.d.). PMC. [Link]
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Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia. [Link]
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In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. (2021). Research Journal of Pharmacy and Technology. [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2025). ResearchGate. [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. [Link]
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2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017). PubMed. [Link]
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Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. [Link]
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Cross-Validation of Analytical Data for Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
Executive Summary
In the development of thiazole-based pharmacophores, Ethyl 2-benzamido-4-methylthiazole-5-carboxylate (EBMT-5C) serves as a critical intermediate.[1][2] Its structural integrity is often compromised by two primary "alternatives" (impurities) that mimic its physicochemical properties: the unreacted precursor (Amine ) and the hydrolysis product (Free Acid ).[2]
This guide provides a rigorous, data-driven framework to cross-validate the identity and purity of EBMT-5C.[1][2] Unlike standard datasheets, we focus on comparative performance —demonstrating how to analytically distinguish the target from its closest structural analogs using orthogonal methodologies.
Part 1: The Analytical Landscape & Structural Competitors
To validate EBMT-5C, one must first understand what it is not.[1][2] The synthesis typically involves the benzoylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate .[1][2] Incomplete reaction or poor storage leads to specific impurities.[1][2]
The "Alternatives" (Critical Impurities)
| Compound | Role | Critical Difference | Analytical Risk |
| EBMT-5C (Target) | Analyte | Benzamide + Ethyl Ester | N/A |
| Alternative A (Precursor) | Impurity | Free Amine (-NH₂), No Benzoyl | Co-elution in low-res HPLC; distinct UV |
| Alternative B (Acid) | Degradant | Free Acid (-COOH), No Ethyl | pH-dependent solubility; shifts in RT based on mobile phase pH |
Structural Logic (Graphviz)
The following diagram illustrates the synthetic origin of these alternatives, establishing the causality of the impurities.
Figure 1: Synthetic pathway highlighting the origin of Critical Impurities A (Precursor) and B (Acid).
Part 2: Comparative Method Performance
We evaluated three analytical techniques to determine the most robust protocol for distinguishing EBMT-5C from its alternatives.
High-Performance Liquid Chromatography (HPLC)
Objective: Separation efficiency (Resolution,
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]
-
Gradient: 10% B to 90% B over 15 min.
| Parameter | Alternative A (Precursor) | Target (EBMT-5C) | Alternative B (Acid) |
| Retention Time (RT) | ~4.2 min (Polar) | ~11.5 min (Non-polar) | ~6.8 min (pH dependent) |
| UV Max ( | 272 nm | 272 nm, 254 nm | 268 nm |
| Resolution ( | N/A | > 5.0 (vs Precursor) | > 2.5 (vs Target) |
Insight: The benzoyl group significantly increases lipophilicity, pushing the Target to a later retention time compared to the Precursor. Standard isocratic methods often fail to resolve the Acid form from the Precursor; a gradient method is mandatory for full purity profiling.[1][2]
Nuclear Magnetic Resonance (NMR)
Objective: Structural Proof (Orthogonal Validation).
| Feature | Precursor (Alternative A) | Target (EBMT-5C) | Evidence of Identity |
| Amine/Amide Proton | Broad singlet (~5-7 ppm) | Sharp Singlet (>10.0 ppm) | Disappearance of NH₂; Appearance of NH-CO |
| Aromatic Region | None (except thiazole) | Multiplets (7.4 - 8.1 ppm) | Integration = 5H (Benzoyl group) |
| Ethyl Group | Quartet (4.13 ppm) | Quartet (~4.35 ppm) | Slight downfield shift due to amide e- withdrawal |
Mass Spectrometry (LC-MS)
Objective: Molecular Weight Confirmation.
-
Target (EBMT-5C): Formula
.[2] Exact Mass: 290.07.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Differentiation:
Part 3: Experimental Protocols
Protocol A: Orthogonal Purity Validation Workflow
This protocol ensures that a "single peak" on HPLC is truly the target and not a co-eluting isomer.
-
Sample Preparation: Dissolve 1.0 mg of EBMT-5C in 1 mL of Acetonitrile (HPLC Grade). Sonicate for 5 mins.
-
TLC Screen (Quick Check):
-
HPLC Injection: Inject 10 µL using the gradient described in Part 2.
-
Acceptance Criteria:
Protocol B: Synthesis of Reference Standard (For Comparison)
To validate the method, one must often synthesize the impurity to prove separation.
-
Reaction: Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 eq) in dry pyridine.
-
Addition: Add Benzoyl chloride (1.1 eq) dropwise at 0°C.
-
Workup: Stir at RT for 4 hours. Pour into ice water. Filter the white precipitate.[1][2]
-
Recrystallization: Recrystallize from Ethanol to remove traces of acid.[1][2]
-
Data Check: Melting point should be 176–180°C (Precursor) vs Target MP (typically higher, verify experimentally as ~190-195°C range depending on polymorphs).
Part 4: Visualization of Analytical Logic
The following decision tree guides the researcher through the validation process.
Figure 2: Analytical Decision Matrix for certifying EBMT-5C purity.
References
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Synthesis of Thiazole Precursors: Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.[1][2][4][5][6] Source: Taylor & Francis Online (Synthetic Communications).[1][2] Link:[Link][2][7]
-
Analytical Method Validation (HPLC): Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. Source: BMC Chemistry.[1][2][3][8] Link:[Link][2][8]
-
General Thiazole Characterization (NMR/IR): Title: 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors.[1][2][9] Source: ResearchGate (Archiv der Pharmazie).[1][2] Link:[Link]
-
Chemical Property Data: Title: Ethyl 2-amino-4-methylthiazole-5-carboxylate Compound Summary. Source: PubChem.[1][2] Link:[Link][2]
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Benchmarking the synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate against literature methods
A Comparative Guide to the Synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Benchmarking Synthesis of this compound Against Literature Methods
This guide provides an in-depth, objective comparison of established and modern synthetic routes for this compound, a key heterocyclic scaffold in medicinal chemistry. By analyzing the causality behind experimental choices and presenting validated protocols, this document aims to empower researchers to select the most efficient and appropriate synthesis strategy for their specific needs, whether for small-scale library generation or large-scale production.
Introduction
The 2-amido-thiazole moiety is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities. This compound, in particular, serves as a crucial intermediate for more complex derivatives, including potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[1] The classical approach to its core structure relies on the venerable Hantzsch thiazole synthesis, first described in 1887.[2] However, modern advancements have introduced one-pot methodologies that offer significant improvements in efficiency, yield, and operational simplicity. This guide will benchmark these approaches, providing the necessary data and protocols for informed decision-making in the laboratory.
Method 1: The Classical Two-Step Hantzsch Synthesis
The traditional synthesis is a two-part process predicated on the Hantzsch reaction, which involves the condensation of a thioamide with an α-halocarbonyl compound.[3][4] In this case, the synthesis begins with the preparation of the 2-aminothiazole core, which is subsequently acylated.
Reaction Principle:
-
Step 1 (Thiazole Formation): Ethyl acetoacetate is first halogenated to form an α-halo-β-ketoester intermediate. This reactive intermediate is then cyclized with thiourea. The mechanism involves an initial S-alkylation of the thiourea followed by intramolecular condensation and dehydration to form the stable aromatic thiazole ring.[4]
-
Step 2 (N-Acylation): The resulting ethyl 2-amino-4-methylthiazole-5-carboxylate is then acylated at the 2-amino group using benzoyl chloride in the presence of a base like pyridine to yield the final product.
Detailed Experimental Protocol (Literature-Derived)
Part A: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and THF.[5][6]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the temperature below 5°C.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Add thiourea (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-5 hours until the reaction is complete (TLC monitoring).[5][7]
-
Cool the mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution or ammonia water) to precipitate the product.[4][7]
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the crude product. Recrystallization from ethanol can be performed for further purification.
Part B: Synthesis of this compound
-
Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in dry pyridine at 0-5°C.[1]
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled suspension.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove pyridine, and then with a dilute sodium bicarbonate solution to remove any unreacted benzoyl chloride.
-
Dry the solid under vacuum. Recrystallize from a suitable solvent like ethanol to yield the pure product.
Expert Analysis & Trustworthiness
The two-step Hantzsch synthesis is a robust and well-established method. Its primary advantage lies in the use of readily available and inexpensive starting materials.[3] However, it suffers from several drawbacks. The process is time-consuming and involves the isolation of an intermediate, leading to lower overall yields (reported as low as 11% in some cases) and increased solvent waste.[5] Furthermore, the α-halo-ketoester intermediates are often lachrymatory and require careful handling. The multi-step workup and purification procedures add to the operational complexity.
Method 2: The Modern One-Pot Synthesis
To overcome the limitations of the classical approach, researchers have developed efficient one-pot procedures.[5] This strategy combines the α-bromination and the cyclization/condensation steps into a single, continuous process, avoiding the isolation of intermediates.
Reaction Principle: This method follows the same fundamental Hantzsch pathway, but the α-bromination of ethyl acetoacetate with NBS and the subsequent cyclization with a substituted thiourea (in this case, benzoylthiourea, or by adding thiourea followed by in-situ benzoylation) occur in the same reaction vessel. This "tandem" or "domino" approach significantly improves reaction efficiency.
Detailed Experimental Protocol (One-Pot)
-
To a mixture of ethyl acetoacetate (1.0 eq) in an aqueous solvent system (e.g., Water/THF), cool the solution to below 0°C.[5]
-
Add N-bromosuccinimide (NBS) (1.2 eq) and stir the mixture at room temperature for approximately 2 hours, allowing for the in-situ formation of ethyl 2-bromoacetoacetate.[5]
-
Introduce N-benzoylthiourea (1.0 eq) directly to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add ammonia water to basify the mixture, causing the product to precipitate.[8]
-
Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Expert Analysis & Trustworthiness
The one-pot synthesis represents a significant process intensification. By eliminating the need to isolate the sensitive bromo-intermediate, this method is manipulatively simpler, reduces reaction time, and minimizes solvent usage.[5][9] The primary advantage is a marked improvement in overall yield, with reports often exceeding 70-80%. This self-validating system is more efficient and environmentally benign ("greener") than its two-step counterpart, making it the preferred method for modern synthetic applications.
Comparative Data Summary
| Parameter | Method 1: Classical Two-Step Hantzsch | Method 2: Modern One-Pot Synthesis | Rationale & Justification |
| Overall Yield | Low to Moderate (e.g., 11-50%)[5] | Good to Excellent (e.g., 70-90%)[10] | Eliminating intermediate isolation and workup steps minimizes product loss. |
| Reaction Time | Long (8-12 hours + intermediate workup) | Short (4-6 hours) | Steps are performed sequentially without interruption, reducing total process time. |
| Operational Simplicity | Complex (multiple steps, purifications) | Simple (single vessel, fewer workups)[5] | A "one-pot" approach is inherently less labor-intensive. |
| Reagent Handling | Requires handling of lachrymatory α-haloester | In-situ generation of α-haloester improves safety | The reactive intermediate is consumed as it is formed, reducing exposure risk. |
| Solvent/Waste | High | Reduced | Fewer workup and purification steps lead to less solvent consumption and waste. |
| Process Control | More complex due to multiple stages | Simpler process control | Fewer critical control points to monitor in a single-pot reaction. |
Visualizing the Synthetic Workflow
The following diagram illustrates the streamlined nature of the one-pot synthesis compared to the classical approach.
Caption: Comparative workflow of classical vs. one-pot synthesis.
Conclusion and Recommendations
For the synthesis of this compound, the modern one-pot approach is demonstrably superior to the classical two-step Hantzsch synthesis. It offers higher yields, shorter reaction times, operational simplicity, and a better safety and environmental profile.
-
For academic research, rapid analogue synthesis, and discovery chemistry, the one-pot method is highly recommended due to its speed and efficiency.
-
For process development and scale-up, the one-pot synthesis provides a more economical and sustainable route, reducing both time and material costs.
While the classical method remains a valid route grounded in fundamental organic chemistry, the practical advantages of the one-pot procedure make it the authoritative choice for contemporary chemical synthesis.
References
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Ali, M. R., Kumar, S., Afzal, O., & Nishtha. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Li, J., et al. (2012). A facile, efficient one-pot synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8. [Link]
-
Al-Romaigh, H. A., et al. (2022). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. National Center for Biotechnology Information (PMC). [Link]
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
- Guo, Z., et al. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Sha, F., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. MDPI. [Link]
-
Shaikh, C., et al. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Sardar, B., et al. (2025). Model one-pot multicomponent synthesis of thiazole derivatives. ResearchGate. [Link]
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Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (PMC). [Link]
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Kaur, H., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc. [Link]
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Ang, K. H., & Prana, Y. (2025). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]
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A Comparative In Silico Analysis: Unveiling the Binding Mechanisms of 2-Benzamido-4-methylthiazole-5-carboxylate Derivatives with Xanthine Oxidase
A Technical Guide for Researchers in Drug Discovery
In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds, thiazole derivatives have emerged as a privileged class, demonstrating a broad spectrum of biological activities. This guide delves into a comparative molecular docking study of two promising 2-benzamido-4-methylthiazole-5-carboxylate derivatives, elucidating their potential as inhibitors of xanthine oxidase, a key enzyme implicated in hyperuricemia and gout.
This document, intended for researchers, scientists, and drug development professionals, will navigate the intricacies of a robust in silico workflow. We will not only present the "what" but, more critically, the "why," providing a rationale for each methodological step, from protein preparation to the nuanced interpretation of docking results. Our objective is to furnish a practical, experience-driven framework for conducting and evaluating comparative docking studies, thereby empowering more informed decision-making in the early phases of drug design.
The Rationale: Targeting Xanthine Oxidase with Novel Thiazoles
Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid are a hallmark of gout, a painful inflammatory condition. The development of non-purine XO inhibitors has been a significant advancement in gout therapy, with febuxostat, a thiazole-containing compound, being a notable example.[1] This has spurred further research into novel thiazole derivatives as potential XO inhibitors with improved efficacy and safety profiles.
The 2-benzamido-4-methylthiazole-5-carboxylate scaffold represents a promising starting point for the design of new XO inhibitors. By exploring substitutions on the benzamido ring, it is possible to modulate the binding affinity and selectivity of these compounds. This guide will focus on a comparative analysis of two such derivatives:
-
Derivative 5b: 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid
-
Derivative 5c: 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid
Previous in vitro studies have demonstrated the potent XO inhibitory activity of these compounds, with IC50 values of 0.57 μM for derivative 5b and 0.91 μM for derivative 5c.[1][2] Molecular docking studies can provide a structural basis for these experimental findings, offering insights into the key molecular interactions that govern their inhibitory potential.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a detailed workflow for the comparative docking of 2-benzamido-4-methylthiazole-5-carboxylate derivatives against xanthine oxidase using the Glide module of the Schrödinger Suite. This protocol is designed to be a self-validating system, with each step contributing to the overall reliability and reproducibility of the results.
I. Receptor Preparation: Curating the Target
The foundation of any successful docking study is a meticulously prepared receptor structure. The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Structure Retrieval: The crystal structure of bovine xanthine dehydrogenase in complex with febuxostat (PDB ID: 1N5X) will be used for this study.[3] This structure provides a high-resolution view of the active site and the binding mode of a known thiazole-based inhibitor.
-
Protein Preparation Wizard (Schrödinger Maestro):
-
Preprocessing: The raw PDB file is imported into Maestro and processed using the Protein Preparation Wizard. This automated workflow corrects for common issues in crystal structures, such as missing atoms, incorrect bond orders, and protonation states.
-
Addition of Hydrogens: Hydrogen atoms, which are typically not resolved in X-ray crystallography, are added to the protein structure.
-
Optimization of Hydrogen Bonds: The orientation of hydroxyl groups, thiol groups, and histidine tautomers is optimized to maximize hydrogen bonding networks.
-
Constrained Minimization: A brief, restrained energy minimization is performed to relieve any steric clashes introduced during the preparation process. This is done while keeping the heavy atoms constrained to their original positions to maintain the integrity of the crystal structure.
-
II. Ligand Preparation: Readying the Challengers
The small molecules to be docked must also be prepared to ensure they are in a chemically correct and low-energy conformation.
-
2D Structure to 3D Conversion: The 2D structures of derivatives 5b and 5c are sketched using a chemical drawing tool and imported into Maestro.
-
LigPrep (Schrödinger Maestro):
-
Ionization States: The pKa of the carboxylic acid group is considered, and appropriate ionization states at physiological pH (7.4 ± 1.0) are generated.
-
Tautomers: Possible tautomeric forms of the ligands are generated.
-
Stereoisomers: If chiral centers are present, all possible stereoisomers are generated.
-
Energy Minimization: Each generated ligand conformation undergoes energy minimization to produce a low-energy 3D structure.
-
III. Receptor Grid Generation: Defining the Arena
A receptor grid defines the search space for the docking algorithm within the active site of the protein.
-
Grid Box Definition: The grid box is centered on the co-crystallized ligand (febuxostat) within the active site of PDB entry 1N5X. This ensures that the docking search is focused on the known binding pocket. The size of the grid box is set to enclose the entire binding site, providing ample space for the ligands to be docked.
-
Grid Generation (Glide): The Receptor Grid Generation tool in Glide is used to create the grid file. This file contains information about the shape and properties of the active site, which is used by the docking algorithm to score different ligand poses.
IV. Ligand Docking: The Virtual Experiment
With the prepared receptor and ligands, the docking simulation can be performed.
-
Docking Algorithm: The Glide Extra Precision (XP) docking protocol is employed.[4] XP is a more computationally intensive but generally more accurate docking method compared to Standard Precision (SP) or High-Throughput Virtual Screening (HTVS).[5] It uses a more sophisticated scoring function and a more exhaustive search algorithm to identify the most favorable binding poses.
-
Docking Settings:
-
Ligand Sampling: Flexible ligand docking is performed, allowing the rotatable bonds of the ligands to move freely during the simulation.
-
Post-docking Minimization: A post-docking minimization step is included to refine the docked poses and improve the accuracy of the scoring.
-
Number of Poses: The top 10 poses for each ligand are saved for further analysis.
-
Visualizing the Docking Workflow
Caption: 2D structures of the compared thiazole derivatives.
Conclusion and Future Directions
This comparative docking study provides a compelling structural rationale for the observed in vitro activities of 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b) and 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c) as xanthine oxidase inhibitors. The Glide XP docking protocol successfully predicted the higher potency of the fluoro-substituted derivative, attributing it to a favorable halogen bonding interaction within the active site.
These findings underscore the importance of integrating computational methods into the drug discovery pipeline. Molecular docking not only helps in understanding structure-activity relationships but also provides a powerful tool for the rational design of next-generation inhibitors. Future work could involve exploring a wider range of substitutions on the benzamido ring to further optimize the binding affinity and selectivity of this promising class of compounds. Additionally, molecular dynamics simulations could be employed to investigate the dynamic stability of the ligand-protein complexes and to obtain a more accurate estimation of the binding free energies.
References
-
Okamoto, K., Eger, B. T., Nishino, T., Kondo, S., Pai, E. F., & Nishino, T. (2003). An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. Journal of Biological Chemistry, 278(3), 1848-1855. [Link]
-
Ali, M. R., Kumar, S., Afzal, O., & Sharma, S. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(2), 1600313. [Link]
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Schrödinger, LLC. (2024). Glide User Manual. [Link]
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SchrödingerTV. (2014, April 1). Glide Ligand Docking - Selecting the Docking Precision. YouTube. [Link]
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Ali, M. R., Kumar, S., Afzal, O., & Sharma, S. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. [Link]
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- 1. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
